3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and two trifluoromethyl groups attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts.
Scientific Research Applications
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its biological activity.
Material Science: Its unique structural properties make it useful in the development of advanced materials.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2,7-Dichloroimidazo[1,2-a]pyridine These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of trifluoromethyl groups in this compound imparts unique electronic and steric effects, enhancing its reactivity and binding properties .
Properties
IUPAC Name |
3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZSMJYAKOLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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